molecular formula C20H38O2 B110272 Z-13-Octadecen-1-yl acetate CAS No. 60037-58-3

Z-13-Octadecen-1-yl acetate

Cat. No. B110272
CAS RN: 60037-58-3
M. Wt: 310.5 g/mol
InChI Key: PPNRRQMJESAXGJ-SREVYHEPSA-N
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Description

Z-13-Octadecen-1-yl acetate, also known as (13Z)-Octadecenyl Acetate, is a carboxylic ester . It has a molecular formula of C20H38O2 and a molecular weight of 310.51 . It is used in synthetic preparation for stereoselective synthesis of Cnaphalocrocis sex pheromone components from cyclooctadiene .


Synthesis Analysis

The synthesis of Z-13-Octadecen-1-yl acetate involves a multi-step reaction with 5 steps . The steps include the use of hydrogen bromide/benzene, pyridinium p-toluenesulfonate/dichloromethane, dilithium tetrachlorocuprate; magnesium/tetrahydrofuran, pyridinium p-toluenesulfonate/ethanol at 80 °C, and pyridine for 3 hours at 0 °C .


Molecular Structure Analysis

The IUPAC Standard InChI for Z-13-Octadecen-1-yl acetate is InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7H,3-5,8-19H2,1-2H3/b7-6- . The IUPAC Standard InChIKey is PPNRRQMJESAXGJ-SREVYHEPSA-N .


Physical And Chemical Properties Analysis

Z-13-Octadecen-1-yl acetate has a boiling point of 379.5±11.0℃ (760 Torr), a density of 0.872±0.06 g/cm3 (20 ºC 760 Torr), and a flash point of 87.8±17.6℃ . It has a waxy odor and a LogP of 8.692 (est) .

Scientific Research Applications

Pheromone Synthesis and Biological Activity in Agricultural Pest Control

  • (Z)-13-Octadecen-1-yl acetate has been synthesized and identified as a pheromone mimic of the Rice Leaf Folder Moth, Cnaphalocrosis medinalis. This compound, created through a multi-step synthesis from 1,13-tridecanediol, has significant implications in controlling agricultural pests by mimicking their natural pheromones (Kang et al., 1985).

Insect Attractant Studies for Pest Monitoring and Control

  • Research has demonstrated that (Z)-13-Octadecen-1-yl acetate, along with other related compounds, serves as a sex attractant in various moth species. For example, it has been used to attract male Tehama bonifatella Hulst, a species of lawn moth. Optimal ratios and dosages of this compound and related chemicals have been explored for effective trapping and monitoring of these pests (McDonough et al., 1982).

Use in Synthesis of Other Pheromone Analogues

  • The compound has also been utilized in the stereoselective synthesis of other pheromone analogues, such as those for the Cherry Tree Borer and the Rice Stem Borer. These syntheses contribute to the broader field of developing pheromone-based strategies for pest control (Ebata & Mori, 1979).

Exploration in Chemical Ecology and Entomology

  • Various studies have explored the role of (Z)-13-Octadecen-1-yl acetate in the chemical ecology of insects, particularly in understanding the communication and mating behavior of moth species. These insights are crucial for developing environmentally friendly pest control methods (Bjostad et al., 1981).

Potential Applications in Polymer Chemistry

  • While not directly related to (Z)-13-Octadecen-1-yl acetate, studies on similar long-chain compounds, like 1-octadecene, have been conducted in the field of polymer chemistry. These studies explore the incorporation of such compounds into terpolymers, highlighting the potential of long-chain olefins in material science (Galland & Escher, 2006).

Safety And Hazards

Z-13-Octadecen-1-yl acetate is classified under GHS07 for safety . The hazard statements include H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

[(Z)-octadec-13-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7H,3-5,8-19H2,1-2H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNRRQMJESAXGJ-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7035777
Record name (Z)-13-Octadecenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7035777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(z)-13-Octadecenyl acetate

CAS RN

60037-58-3
Record name (Z)-13-Octadecenyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60037-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13-Octadecenyl acetate, (13Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060037583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-Octadecen-1-ol, 1-acetate, (13Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Z)-13-Octadecenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7035777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13-OCTADECENYL ACETATE, (13Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IV05LXA90J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
K Suk-Ku, M Byoung-Ho… - Bulletin of the Korean …, 1985 - pdf.lookchemmall.com
(Z)-13-Octadecen-l-yl acetate, the pheromone mimic of the Rice Leaf Folder Moth, Cnaphalocrosis medinalis, was synthesized from 1, 13-tridecanediol in three steps. Monoacetylation …
Number of citations: 6 pdf.lookchemmall.com
P Abdoli, A Monfared - Journal of Crop Protection, 2014 - jcp.modares.ac.ir
… determined to be 9-hexadecenol (42.1%), Z-13-octadecen-1-yl acetate (81.8%) and Z-12-pentacosene (34.4%), respectively. Results showed that if detection of species in male …
Number of citations: 2 jcp.modares.ac.ir
S Goodrich, J Hasanovic, C Gobble, JS Chickos - academia.edu
… 4.94 4.249 3.703 Z 13-Octadecen-1-yl acetate … 7.862 6.640 5.642 4.810 4.145 3.611 Z 13-Octadecen-1-yl acetate … ±0.06 70.41±0.3 105.87±1.37 105.8±3.8 Z 13-Octadecen-1-yl acetate …
Number of citations: 2 www.academia.edu
S Goodrich, J Hasanovic, C Gobble… - Journal of Chemical & …, 2016 - ACS Publications
… The only literature value that that we could locate was for Z-13-octadecen-1-yl acetate, 108.7 kJ·mol –1 . (12) This value for Z-13-octadecen-1-yl acetate was also obtained by a similar …
Number of citations: 5 pubs.acs.org
K Sahani, D Thakur - Int J Pharm Pharm Sci, 2019 - academia.edu
Objective: The objective of the present investigation was to perform the Gas Chromatography-mass spectrometry (GCMS) analysis of endophytic fungi Curvularia aeria MTCC-12847 …
Number of citations: 4 www.academia.edu
MC Fernandes, S Krishnan - 2019 - irgu.unigoa.ac.in
… Lupeol (15.21%), butanoic acid, 3-methyl- hexadecyl ester (11.04%), coumarin,3-[2-(1-methyl-2-imidazolylthiol)1-oxoethyl] (10.04%), Z-13-octadecen-1-yl acetate (9.49%) were the …
Number of citations: 3 irgu.unigoa.ac.in
JR Cho, K San Choi, HH Park, S Lee, KH Yum… - Journal of Asia-Pacific …, 2013 - Elsevier
A series of studies was conducted to determine the optimum sex attractant for monitoring the rice leaf folder, Cnaphalocrocis medinalis, in Korea, based on the previously reported …
Number of citations: 14 www.sciencedirect.com
P Boominathan, CV Chittibabu, C Sivaraj… - Journal of …, 2018 - phytojournal.com
Decalepis hamiltonii Wight & Arn. belongs to the family Asclepiadaceae. Its root tubers are utilized in tribal, traditional Indian and Chinese medicine for treatment of a wide range of …
Number of citations: 2 www.phytojournal.com
P Arumugam, K Saraswathi, C Sivaraj - Asian Journal of Pharmaceutical …, 2020 - ajprd.com
Objectives: Moringa oleifera Lam. or munga is one of the most important plant widely cultivated in India. It belongs to family Moringaceae. The plant is also known as Horse-radish tree, …
Number of citations: 2 www.ajprd.com
E Dhanalakshmi, P Rajesh, P Kandan… - Journal of Molecular …, 2024 - Elsevier
… 4-ethylcyclohexyl)phenyl], 3-Methylisoxazolo[4,5-b]pyridine, Z-13-Octadecen-1-yl acetate, 3-cyclohexen-1-ol,4-methyl-1-[1-… Z-13-Octadecen-1-yl acetate C 20 H 38 O 2 310.5 g/mol 20.3 …
Number of citations: 2 www.sciencedirect.com

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